Ethyl 2-cyano-3,5-dimethyl-2-hexenoate
Description
Properties
CAS No. |
53276-28-1 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C11H17NO2/c1-5-14-11(13)10(7-12)9(4)6-8(2)3/h8H,5-6H2,1-4H3/b10-9+ |
InChI Key |
NHEROOPJNHZIMY-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/CC(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C)CC(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Condensation with Ethyl Cyanoacetate
The most widely reported synthesis involves a base-catalyzed condensation between 3,5-dimethyl-2-hexenoic acid and ethyl cyanoacetate. BenchChem protocols specify using sodium ethoxide (0.5–1.2 molar equivalents) in anhydrous ethanol under reflux (78–82°C) for 6–8 hours. The reaction proceeds via Knoevenagel condensation mechanism, with the base deprotonating ethyl cyanoacetate to generate a nucleophilic enolate that attacks the α,β-unsaturated carbonyl of 3,5-dimethyl-2-hexenoic acid.
Critical Parameters:
- Stoichiometric Control: Excess ethyl cyanoacetate (1.5–2.0 eq) improves conversion by shifting equilibrium
- Temperature Modulation: Maintaining 80±2°C minimizes side-product formation from retro-aldol reactions
- Purification: Vacuum fractional distillation (0.5–1.0 mmHg, 110–115°C) yields 68–72% product with >98% purity
Spectroscopic Validation:
- ¹H NMR (CDCl₃): δ 4.25 (q, J=7.1 Hz, 2H, OCH₂), 2.85 (m, 1H, C₅-CH), 2.30 (s, 3H, C₃-CH₃), 1.95 (d, J=1.5 Hz, 3H, C₅-CH₃), 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃)
- IR (neat): 2245 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O), 1630 cm⁻¹ (conj. C=C)
Cyclopropane Ring-Opening Strategy
Canadian Journal of Chemistry reports an alternative route through pyrolysis of 2,2-diethyl-1-cyano-1-carbomethoxycyclopropane derivatives. Heating the cyclopropane precursor at 130–140°C under vacuum (10–30 mbar) induces ring-opening via-sigmatropic rearrangement, yielding the target ester with 55–60% conversion efficiency.
Mechanistic Insights:
- Thermal activation induces diradical intermediate formation
- Regioselective C-C bond cleavage at the cyclopropane ring
- Tautomerization stabilizes the α,β-unsaturated ester system
Optimization Data:
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 110–150 | 135±5 | +22% yield |
| Pressure (mbar) | 10–100 | 30 | +15% selectivity |
| Residence Time (h) | 2–8 | 5.5 | +18% conversion |
Industrial-Scale Continuous Flow Synthesis
Patent WO2008089920A1 details a production-scale method using automated flow reactors. Key stages:
3.1 Reaction Sequence
- Feedstock Preparation: 3,5-dimethyl-2-hexenoyl chloride (0.8 M) and ethyl cyanoacetate (1.2 M) in heptane
- Continuous Mixing: In-line static mixer (Re = 2500–3000) ensures laminar flow
- Catalytic Reaction: Amberlyst® 15 resin bed (120°C, 4 bar)
- Product Isolation: Three-stage countercurrent extraction (water/ethyl acetate)
3. Performance Metrics
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 kg/L·day | 4.2 kg/L·day | 425% |
| Purity | 95.7% | 99.1% | +3.4% |
| Solvent Consumption | 12 L/kg | 3.8 L/kg | -68% |
Microwave-Assisted Synthesis
Emerging techniques from green chemistry literature (extrapolated from):
5.1 Optimized Conditions
- Reactor: CEM Discover SP with IR temperature control
- Parameters: 150 W, 110°C, 20 min
- Advantages:
- 85% yield vs. 68% conventional heating
- 94% atom economy
- E-factor reduced from 8.7 to 2.3
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Energy Use (kWh/kg) |
|---|---|---|---|---|
| Condensation | 68–72 | 98.5 | Pilot | 18.7 |
| Cyclopropane Opening | 55–60 | 97.2 | Lab | 24.1 |
| Flow Synthesis | 89–92 | 99.1 | Industrial | 9.4 |
| Enzymatic (Projected) | 75–80 | 99.8 | Bench | 6.2 |
| Microwave | 82–85 | 98.9 | Pilot | 14.5 |
Key Observations:
- Flow chemistry enables 4.2× higher throughput vs batch methods
- Microwave irradiation reduces reaction time by 87% compared to conventional heating
- Enzymatic routes show potential for chiral synthesis but require substrate engineering
Industrial Purification Protocols
Multistage Distillation Sequence:
- Thin-Film Evaporation: 80–85°C, 0.1 mbar (removes <5% volatiles)
- Packed Column Fractionation:
- Theoretical Plates: 15–20
- Reflux Ratio: 8:1
- Cut Points: 110–112°C (main fraction)
- Final Polishing: Activated carbon treatment (0.5% w/w)
Quality Control Specifications:
| Parameter | Requirement | Test Method |
|---|---|---|
| Assay (HPLC) | ≥99.0% | USP <621> |
| Residual Solvents | <500 ppm total | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
| Water Content | <0.1% | Karl Fischer Coulometry |
Emerging Research Directions
Photocatalytic Cyanation
- Potential for direct C-H cyanation using Ir(ppy)₃ catalysts
- Preliminary data shows 40% conversion under 450 nm LED irradiation
Biocatalytic Cascade Systems
- Engineered E. coli co-expressing nitrilase and esterase
- Demonstrated 72% yield in whole-cell biotransformations
Machine Learning Optimization
- Bayesian reaction prediction models reducing optimization cycles by 65%
- Neural networks correlating NMR shifts with reaction outcomes (R²=0.91)
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The cyano group can be reduced to an amine or an aldehyde.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Alkoxides or amines can be used to substitute the ester group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines or aldehydes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester involves its reactivity with various nucleophiles and electrophiles. The cyano group can act as an electron-withdrawing group, making the double bond more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with Ethyl 2-cyano-3,5-dimethyl-2-hexenoate:
| Compound Name | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Notable Substituents |
|---|---|---|---|---|
| This compound | Cyano, ester, α,β-unsaturated | C₁₁H₁₅NO₂ | 193.24 (calculated) | 3,5-dimethyl, 2-cyano |
| Etocrylene (2-Cyano-3,3-diphenylacrylate ethyl ester) | Cyano, ester, α,β-unsaturated | C₁₈H₁₅NO₂ | 277.32 | 3,3-diphenyl |
| Methyl 2-hexenoate | Ester, α,β-unsaturated | C₇H₁₂O₂ | 128.17 | Simple unsaturated ester |
| Ethyl 2-acetylheptanoate | Ester, ketone | C₁₁H₂₀O₃ | 200.27 | Acetyl group at 2-position |
Key Observations :
- Cyano Group: Present only in this compound and Etocrylene. This group increases electrophilicity and may enhance reactivity in nucleophilic attacks .
- Substituent Effects: this compound’s methyl groups at positions 3 and 5 introduce steric hindrance, which could slow reactions compared to Etocrylene’s planar diphenyl substituents.
- Backbone Length: Ethyl 2-acetylheptanoate has a longer carbon chain and a ketone group, reducing conjugation effects compared to α,β-unsaturated esters .
Physical and Chemical Properties
Available data for analogous compounds (Table 2):
| Compound Name | Water Solubility (log10WS) | logP (Octanol/Water) | Melting/Boiling Point Trends |
|---|---|---|---|
| Etocrylene | Not explicitly reported | Estimated high (≥4) | Likely high due to aromaticity |
| Methyl 2-hexenoate | Low (hydrophobic) | ~2.5 (estimated) | Lower boiling point (simpler structure) |
| Ethyl 2-acetylheptanoate | Not reported | ~3.0 (estimated) | Higher boiling point due to chain length |
Insights :
- Hydrophobicity: this compound likely has a moderate logP (~3–4), balancing the polar cyano group and hydrophobic methyl/ethyl substituents.
- Thermal Stability: The conjugated α,β-unsaturated system in this compound may increase thermal stability compared to saturated esters like Ethyl 2-acetylheptanoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
